An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole
An In-depth Technical Guide on the Core Chemical Properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, a key intermediate in the synthesis of the antifungal agent Butoconazole. This document collates available data on its chemical identity, physicochemical properties, and synthesis. Due to the nature of this compound as a synthetic intermediate, information regarding its direct biological activity is limited; however, its pivotal role in the formation of a clinically significant antifungal agent underscores its importance in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a heterocyclic organic compound that serves as a crucial building block in pharmaceutical synthesis.[1] Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole | [2] |
| Synonyms | Butoconazole Impurity 3, 1-[2-Chloro-4-(4-chlorophenyl)-butyl]-imidazol | [2] |
| CAS Numbers | 67085-12-5, 68055-81-2 | [2] |
| Molecular Formula | C₁₃H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 269.17 g/mol | [2] |
| Appearance | White to off-white or light brown/orange crystalline powder | [1] |
| Melting Point | 100-110°C or 154-156°C (conflicting reports from suppliers) | |
| Boiling Point | 442.6 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as chloroform and DMSO. | [1] |
| Stability | Stable under normal conditions; reported to be hygroscopic. | [1] |
Spectral Data
Experimental Protocols: Synthesis
The primary route to 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is through the chlorination of its corresponding hydroxyl precursor, 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole. This reaction is a key step in the overall synthesis of Butoconazole.
Reaction: Conversion of 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole to 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole.
Reagents and Solvents:
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1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole (starting material)
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Thionyl chloride (SOCl₂) (chlorinating agent and solvent)
General Procedure (based on analogous reactions described in Butoconazole synthesis):
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To a reaction vessel equipped with a stirrer, reflux condenser, and a means of temperature control, add 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.
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Slowly add an excess of thionyl chloride to the starting material. The thionyl chloride often serves as both the reagent and the solvent. The reaction is typically exothermic, and the addition should be controlled to maintain a safe temperature.
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After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 65-70°C) and stirred for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion of the reaction, the excess thionyl chloride is removed, typically by distillation under reduced pressure.
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The crude product, 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, is then isolated. The work-up procedure may involve careful quenching of any remaining reactive species and extraction into an organic solvent, followed by washing and drying.
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Further purification of the product can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Note: This is a generalized protocol. Researchers should consult relevant patents and safety data for handling thionyl chloride and optimize the reaction conditions for their specific scale and equipment.
Role in Butoconazole Synthesis
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is not known to have direct therapeutic activity itself. Its significance lies in its role as a direct precursor to Butoconazole. The subsequent step in the synthesis involves the nucleophilic substitution of the chloro group with 2,6-dichlorothiophenol to form the final active pharmaceutical ingredient.
Visualizations
Butoconazole Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Butoconazole, highlighting the formation and consumption of 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole.
Caption: Synthetic pathway of Butoconazole.
Logical Relationship of Intermediates
This diagram illustrates the sequential conversion of key intermediates in the synthesis of Butoconazole.
Caption: Key intermediate conversions in Butoconazole synthesis.
Conclusion
1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole is a vital, non-commercial intermediate in the pharmaceutical industry. While detailed public data on its spectral properties and direct biological effects are scarce, its chemical properties and synthesis are well-understood within the context of Butoconazole production. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of imidazole-based antifungal agents. Further in-house analytical characterization is recommended for any practical application of this compound.
References
- 1. 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1H-imidazole, Pharmaceutical-Grade Antifungal Active Ingredient at Best Price [jigspharma.com]
- 2. 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole | C13H14Cl2N2 | CID 12432034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101328110A - Preparation of butoconazole nitrate intermediate - Google Patents [patents.google.com]
